![molecular formula C26H38N2O4 B1229881 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 69703-25-9](/img/structure/B1229881.png)
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Overview
Scientific Research Applications
Electrochemical Sensing
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: can be utilized to modify electrodes for the electrochemical detection of certain compounds. For instance, it has been used in the modification of electrodes for the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . This application is crucial for ensuring the quality and safety of products that require specific nutritional content.
Ion Sensing and Selectivity
The compound serves as an ionophore in the creation of poly(vinyl chloride) membrane-based Zn^2+ sensors . These sensors are applicable in the estimation of zinc in water and drug samples . The ability to detect and quantify zinc ions is significant in environmental monitoring and pharmaceutical quality control.
Industrial Effluent Analysis
Another application involves the preparation of a modified graphite electrode, which is used in the detection of samarium in ores and industrial effluents . Samarium is a rare earth element with various industrial uses, and its monitoring is important for environmental protection and resource management.
Mechanism of Action
Target of Action
It is known to bind metal ions like potassium and pyridoxine hydrochloride . These ions play crucial roles in various biological processes, including signal transduction, enzyme activation, and maintaining cell potential.
Mode of Action
The compound, being a macrocycle, facilitates the modification of the electrode used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . It is also capable of effectively binding metal ions
Result of Action
It is used as an ionophore in the preparation of poly(vinyl chloride) membrane-based zn2+ sensor applicable in the estimation of zn in water and drug samples .
properties
IUPAC Name |
7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZGOBRKWVALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391303 | |
Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69703-25-9 | |
Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16- diazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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